molecular formula C10H16O B12655754 4,7-Decadienal CAS No. 934534-30-2

4,7-Decadienal

Cat. No.: B12655754
CAS No.: 934534-30-2
M. Wt: 152.23 g/mol
InChI Key: MZLGFRRNMCCNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Decadienal is an organic compound with the molecular formula C10H16O. It is a type of aldehyde characterized by the presence of two conjugated double bonds. This compound is known for its distinctive aroma, often described as having a deep fat flavor, reminiscent of chicken, and at lower concentrations, it can have citrus-like notes. It is found naturally in various food items such as butter, cooked beef, fish, potato chips, roasted peanuts, buckwheat, and wheat bread crumbs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Decadienal can be synthesized through the biocatalytic oxidation of fatty acids. One common method involves the use of enzymes released from plant extracts to oxidize a fatty acid preparation. This process typically results in a mixture containing this compound along with other compounds, which can then be separated using hydrophobic adsorbents .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of lipid oxidation. For example, during the processing of certain fish species like grouper, lipid oxidation can lead to the formation of this compound. This compound can then be isolated and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: 4,7-Decadienal undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Addition Reactions: The double bonds in this compound can participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Addition Reactions: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products:

Scientific Research Applications

4,7-Decadienal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,7-Decadienal exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

4,7-Decadienal is similar to other polyunsaturated aldehydes such as:

    2,4-Decadienal: Known for its fatty aroma and found in various food items.

    2,4-Nonadienal: Another aldehyde with a similar structure but different sensory properties.

    2,4-Heptadienal: A shorter-chain aldehyde with distinct odor characteristics.

Uniqueness: What sets this compound apart is its specific aroma profile and its significant role in lipid oxidation processes. Its ability to induce specific protein conformational changes and inflammatory responses also highlights its unique biological activity .

Properties

CAS No.

934534-30-2

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

deca-4,7-dienal

InChI

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,10H,2,5,8-9H2,1H3

InChI Key

MZLGFRRNMCCNBB-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.